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For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview and detailed protocols for

performing Chromatin Immunoprecipitation (ChIP) experiments in conjunction with A-485
treatment. A-485 is a potent and selective catalytic inhibitor of the histone acetyltransferases

(HATs) p300 and CBP.[1][2][3][4] These protocols are designed to assist researchers in

investigating the impact of p300/CBP inhibition on protein-DNA interactions and gene

regulation.

Introduction to A-485
A-485 is a small molecule inhibitor that competitively binds to the active site of p300/CBP,

preventing the acetylation of histone and non-histone protein substrates.[3] This inhibitory

activity leads to a global reduction in specific histone acetylation marks, most notably H3K27ac

and H3K18ac, which are critical for enhancer activation and transcriptional regulation.[3][5] By

utilizing A-485 in ChIP-seq or ChIP-qPCR experiments, researchers can elucidate the direct

and indirect consequences of p300/CBP catalytic activity on the chromatin landscape and gene

expression.
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The following tables summarize the key quantitative parameters of A-485 activity and its effects

on histone modifications as reported in the literature.

Table 1: In Vitro Inhibitory Activity of A-485

Target IC50 Assay Conditions Reference

p300 HAT 0.06 µM In vitro HAT assay [1]

p300-BHC 9.8 nM
TR-FRET activity

assay
[2][3][4]

CBP-BHC 2.6 nM
TR-FRET activity

assay
[2][4]

Table 2: Cellular Effects of A-485 Treatment

Cell Line
Treatment
Conditions

Effect on
Histone
Acetylation

Fold
Reduction

Reference

PC-3 3 hours
Decrease in

H3K27Ac
Not specified [3]

PC-3 3 hours
Decrease in

H3K18Ac
Not specified [3]

Not specified Not specified
H3K18ac IP

mass
6.1-fold [6]

Not specified Not specified
H3K27ac IP

mass
4.9-fold [6]

HBTECs 2 hours

Decrease in

H3K18ac and

H3K27ac

Not specified [7][8]
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The following diagram illustrates the mechanism of action of A-485 in inhibiting p300/CBP,

leading to altered gene transcription.
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Caption: Mechanism of A-485 action on chromatin.

Experimental Protocols
This section provides a detailed protocol for performing a ChIP experiment with A-485
treatment.

Experimental Workflow Diagram
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ChIP Experimental Workflow with A-485 Treatment

1. Cell Culture and A-485 Treatment

2. Crosslinking with Formaldehyde

3. Quenching with Glycine

4. Cell Lysis and Nuclear Isolation

5. Chromatin Sonication

6. Immunoprecipitation with Antibody

7. Washing of Beads

8. Elution of Chromatin

9. Reverse Crosslinking

10. DNA Purification

11. Downstream Analysis (qPCR/Sequencing)

Click to download full resolution via product page

Caption: Step-by-step workflow for ChIP with A-485.
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Detailed Protocol
1. Cell Culture and A-485 Treatment

Culture cells to approximately 80-90% confluency. The number of cells required will depend

on the abundance of the target protein, but a starting point of 1 x 10^7 cells per

immunoprecipitation (IP) is recommended.

Treat cells with the desired concentration of A-485 or vehicle control (e.g., DMSO) for the

appropriate duration. Treatment times can range from 2 to 24 hours, depending on the

experimental goals.[3][5][7][8] A dose-response experiment may be necessary to determine

the optimal concentration for your cell type.

2. Crosslinking

To crosslink proteins to DNA, add formaldehyde directly to the cell culture medium to a final

concentration of 1%.

Incubate at room temperature for 10 minutes with gentle shaking.[9]

3. Quenching

Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.

Incubate for 5 minutes at room temperature with gentle shaking.

Wash the cells twice with ice-cold PBS.[10]

4. Cell Lysis and Nuclear Isolation

Scrape the cells in ice-cold PBS containing protease inhibitors and pellet them by

centrifugation.

Resuspend the cell pellet in a lysis buffer (e.g., containing PIPES, IGEPAL, and protease

inhibitors) to lyse the cell membrane.

Isolate the nuclei by centrifugation and resuspend the nuclear pellet in a nuclear lysis buffer

(e.g., containing SDS, EDTA, Tris, and protease inhibitors).
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5. Chromatin Sonication

Sonicate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.[11] The

optimal sonication conditions (power, duration, number of cycles) should be determined

empirically for each cell type and instrument.[12]

After sonication, centrifuge the lysate to pellet any insoluble debris. The supernatant contains

the soluble chromatin.

6. Immunoprecipitation

Dilute the chromatin with ChIP dilution buffer (e.g., containing Triton X-100, NaCl, and

protease inhibitors).

Pre-clear the chromatin by incubating with Protein A/G beads for 1-2 hours at 4°C.

Add the specific antibody for the target protein (or a negative control IgG) to the pre-cleared

chromatin and incubate overnight at 4°C with rotation.[9]

Add blocked Protein A/G beads to capture the antibody-protein-DNA complexes and

incubate for an additional 2-4 hours at 4°C.

7. Washing of Beads

Pellet the beads and wash them sequentially with a series of low salt, high salt, and LiCl

wash buffers to remove non-specifically bound proteins.[10]

Perform a final wash with TE buffer.

8. Elution of Chromatin

Elute the immunoprecipitated chromatin from the beads by incubating with an elution buffer

(e.g., containing SDS and sodium bicarbonate) at 65°C.[13]

9. Reverse Crosslinking

Reverse the formaldehyde crosslinks by adding NaCl to the eluted chromatin and incubating

overnight at 65°C.[13]
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10. DNA Purification

Treat the samples with RNase A and Proteinase K to remove RNA and proteins, respectively.

[13]

Purify the DNA using phenol-chloroform extraction or a DNA purification spin column.

11. Downstream Analysis

The purified DNA can be analyzed by qPCR to quantify the enrichment of specific genomic

regions or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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